N-(butan-2-yl)-6-ethylpyrimidin-4-amine
Description
N-(butan-2-yl)-6-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted with an ethyl group at position 6 and a branched butan-2-yl (sec-butyl) group at the amine position. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions .
Properties
CAS No. |
1248204-59-2 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-butan-2-yl-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3/c1-4-8(3)13-10-6-9(5-2)11-7-12-10/h6-8H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
UYICOLOBJNVUFP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC=N1)NC(C)CC |
Canonical SMILES |
CCC1=CC(=NC=N1)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pyrimidin-amine scaffold allows for diverse substitution patterns. Key comparisons include:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| N-(butan-2-yl)-6-ethylpyrimidin-4-amine | 6-ethyl, N-(sec-butyl) | Branched alkyl groups; moderate lipophilicity |
| N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine | 6-piperazinyl, N-butyl | Polar piperazinyl group; enhanced solubility |
| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | 4-methyl, 6-phenyl, N-butyl | Aromatic phenyl; increased rigidity |
| N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | 2-(4-nitrophenyl), 6-phenyl, N-benzyl | Electron-withdrawing nitro group; planar structure |
| 6-Chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine | 6-chloro, N-(tetrahydropyran-3-yl) | Chloro substituent; heterocyclic amine |
Analysis :
- Lipophilicity : Branched alkyl groups (e.g., sec-butyl) in the target compound likely enhance lipophilicity compared to straight-chain alkyls (e.g., N-butyl) or polar groups (piperazinyl), affecting membrane permeability .
- Electronic Effects : Nitro groups (e.g., in ) are electron-withdrawing, stabilizing negative charges and influencing reactivity in substitution reactions .
Crystallographic and Hydrogen-Bonding Patterns
Substituted pyrimidines often form stable crystals via N–H···N and C–H···π interactions. For example, N-butyl-4-methyl-6-phenylpyrimidin-2-amine exhibits intermolecular hydrogen bonds between the amine and pyrimidine nitrogen, stabilizing its crystal lattice . The target compound’s branched alkyl chain may disrupt such packing, leading to lower melting points compared to planar analogs (e.g., phenyl- or nitro-substituted derivatives) .
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